molecular formula C22H18N6O2S2 B2692913 N-(1,3-benzothiazol-2-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 721964-54-1

N-(1,3-benzothiazol-2-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2692913
CAS No.: 721964-54-1
M. Wt: 462.55
InChI Key: VSPYYPOAUXGBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic small molecule designed for biochemical research. This compound features a complex hybrid structure comprising benzothiazole, [1,2,4]triazolo[4,3-b]pyridazine, and ethoxyphenyl moieties, linked by a sulfanyl acetamide chain. This molecular architecture is characteristic of compounds investigated for targeted protein interaction studies . The presence of the triazolopyridazine scaffold, a structure noted in scientific literature, suggests potential as a core scaffold for developing enzyme inhibitors, particularly for kinase-related research applications . The specific incorporation of the 4-ethoxyphenyl group and the benzothiazole ring system may allow for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which can influence target binding affinity and cellular permeability. This acetamide derivative is supplied as a high-purity material to ensure consistent performance in experimental settings. It is intended for in vitro research applications only, including but not limited to target identification, mechanistic studies in cell signaling pathways, and preliminary screening assays. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2S2/c1-2-30-15-9-7-14(8-10-15)21-26-25-18-11-12-20(27-28(18)21)31-13-19(29)24-22-23-16-5-3-4-6-17(16)32-22/h3-12H,2,13H2,1H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPYYPOAUXGBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazolopyridazine intermediates, followed by their coupling through a sulfanyl linkage.

    Preparation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Preparation of Triazolopyridazine Intermediate: The triazolopyridazine ring is formed by the reaction of hydrazine derivatives with pyridazine carboxylic acids or their esters.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and triazolopyridazine intermediates through a sulfanyl linkage, typically using thiolating agents such as thiourea or thioglycolic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazolopyridazine ring, leading to the formation of amines or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced heterocycles

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide: has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. The compound’s heterocyclic rings and functional groups enable it to participate in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) and covalent modifications, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name / ID Core Structure Substituents Synthesis Method Biological Activity (if reported) Reference
Target Compound Benzothiazole-triazolopyridazine 4-ethoxyphenyl, sulfanyl-acetamide Coupling reactions (base: K₂CO₃) Not explicitly reported
N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide (894063-52-6) Triazolopyridazine Furan-2-carboxamide Not detailed Not reported
2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide (894064-82-5) Triazolopyridazine 4-methylphenyl, propanamide Not detailed Not reported
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide Benzothiazole-triazole Pyridin-3-yl, methyl groups Ultrasonication-assisted coupling Not reported
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Benzothiazole-pyrimidoindole 4-nitrophenyl, sulfanyl-acetamide Not detailed Not reported

Key Observations:

  • Substituent Effects : The 4-ethoxyphenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in the pyrimidoindole analogue . This difference may alter pharmacokinetics or target binding.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a triazolopyridazine structure through a sulfanyl group. Its molecular formula is C19H19N5OSC_{19}H_{19}N_5OS, with a molecular weight of 373.45 g/mol. The presence of these heterocyclic rings contributes to its biological properties.

Research indicates that the biological activity of this compound may involve:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.
  • Antimicrobial Activity : It exhibits significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Studies suggest it may induce apoptosis in cancer cells through various signaling pathways.

Biological Activity Data

Activity TypeAssessed Organism/Cell TypeConcentration (µM)Effect Observed
AntimicrobialE. coli50Inhibition of growth
AnticancerHeLa Cells10Induction of apoptosis
Enzyme InhibitionCholinesterase2570% inhibition

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against various bacterial strains. Results showed that at a concentration of 50 µM, the compound effectively inhibited the growth of E. coli by disrupting cell membrane integrity.
  • Anticancer Activity : In vitro experiments using HeLa cells demonstrated that treatment with 10 µM of the compound resulted in significant apoptosis as indicated by increased caspase activity and morphological changes consistent with programmed cell death.
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit cholinesterase activity. At a concentration of 25 µM, it achieved approximately 70% inhibition, suggesting potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a lead compound in drug development. Its ability to target multiple pathways makes it an attractive candidate for further research in both antimicrobial and anticancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.